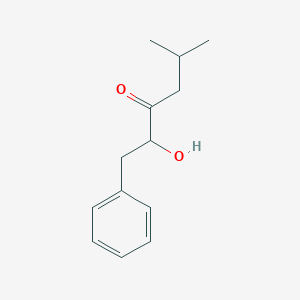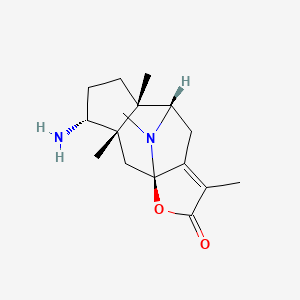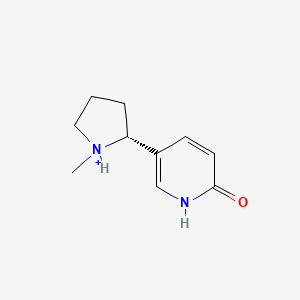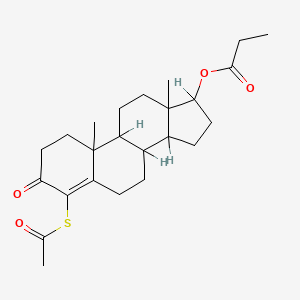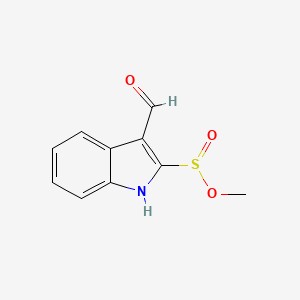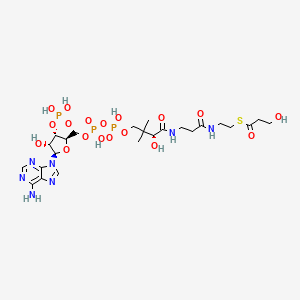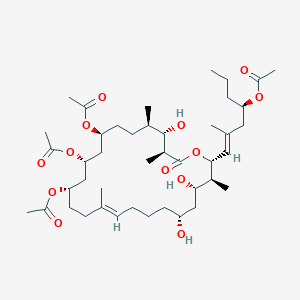
dolabelide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dolabelide C is a natural product found in Dolabella auricularia with data available.
Applications De Recherche Scientifique
Synthesis and Building Block Formation
Dolabelide C, a cytotoxic marine macrolide, has garnered significant attention in the scientific community for its intricate structure and potential therapeutic properties. The first synthesis of dolabelide C was achieved using a phosphate tether-mediated approach, focusing on constructing major 1,3-anti-diol subunits through selective cleavage pathways, regioselective olefin reduction, and cross-metathesis. This phosphate-mediated process allowed for the production of copious amounts of major subunits, facilitating a detailed macrocyclization study to form the 24-membered macrolactone structure of dolabelide C (Hanson et al., 2011). Additionally, the construction of the C15-C30 subunit of dolabelide utilized a temporary phosphate tether, taking advantage of the orthogonal protecting- and leaving-group properties innate to phosphate esters. This process relied on selective terminal oxidation or a CM/selective hydrogenation sequence, depending on the route used, and required a highly regio- and diastereoselective cuprate addition to set the stereochemistry at C22 (Whitehead et al., 2008).
Stereocontrolled Synthesis
The stereocontrolled synthesis of different fragments of dolabelide has been a focal point in understanding its complex structure. The C(1)-C(13) segment of dolabelide B was efficiently constructed using BITIP catalyzed asymmetric methallylation, which established the C(7) stereocenter, and subsequent steps for the stereoselective installation of the C(9) and C(11) centers (Keck & Mclaws, 2005). Moreover, the synthesis of the C(15)-C(30) fragment of dolabelides A and B involved asymmetric silane alcoholysis and tandem silylformylation-crotylsilylation reactions to establish the 1,5-syn-diol of C(23)-C(27), demonstrating the flexibility and efficiency of this methodology (Schmidt et al., 2003).
Challenges and Optimization in Synthesis
The synthesis of dolabelide C also presented challenges, particularly in the cross-metathesis (CM) reaction for the formation of the C24-C25 trisubstituted olefin. A study revealed a significant difference in reactivity between the E and Z enone isomers in this reaction, highlighting the critical selection of the Z isomer of the starting enone for successful CM (Braun et al., 2011).
Propriétés
Nom du produit |
dolabelide C |
|---|---|
Formule moléculaire |
C43H72O13 |
Poids moléculaire |
797 g/mol |
Nom IUPAC |
[(3S,4S,5R,8S,10R,12S,15E,20R,22S,23S,24R)-10,12-diacetyloxy-24-[(E,4R)-4-acetyloxy-2-methylhept-1-enyl]-4,20,22-trihydroxy-3,5,15,23-tetramethyl-2-oxo-1-oxacyclotetracos-15-en-8-yl] acetate |
InChI |
InChI=1S/C43H72O13/c1-11-14-36(52-31(7)44)21-27(3)22-41-29(5)40(49)23-35(48)16-13-12-15-26(2)17-19-37(53-32(8)45)24-39(55-34(10)47)25-38(54-33(9)46)20-18-28(4)42(50)30(6)43(51)56-41/h15,22,28-30,35-42,48-50H,11-14,16-21,23-25H2,1-10H3/b26-15+,27-22+/t28-,29+,30+,35-,36-,37+,38+,39+,40+,41-,42+/m1/s1 |
Clé InChI |
YSRKJBBLDLGINZ-YRKRXSSCSA-N |
SMILES isomérique |
CCC[C@H](C/C(=C/[C@@H]1[C@H]([C@H](C[C@@H](CCC/C=C(/CC[C@@H](C[C@@H](C[C@H](CC[C@H]([C@@H]([C@@H](C(=O)O1)C)O)C)OC(=O)C)OC(=O)C)OC(=O)C)\C)O)O)C)/C)OC(=O)C |
SMILES canonique |
CCCC(CC(=CC1C(C(CC(CCCC=C(CCC(CC(CC(CCC(C(C(C(=O)O1)C)O)C)OC(=O)C)OC(=O)C)OC(=O)C)C)O)O)C)C)OC(=O)C |
Synonymes |
dolabelide C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



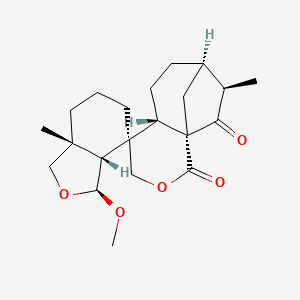
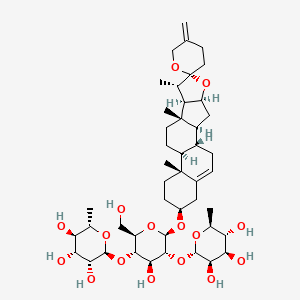
![Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate](/img/structure/B1246983.png)

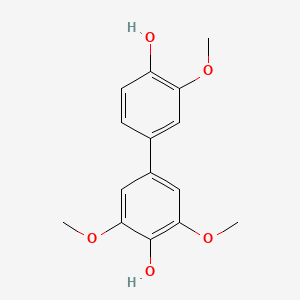

![(2S,3S,4R,9E)-1,3,4-trihydroxyl-2-[(2'R)-2'-hydroxytetracosanoylamino]-9-octadecene](/img/structure/B1246991.png)

